N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a pyrazole ring, an oxazole ring, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound.
Introduction of the methoxybenzyl group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride under basic conditions.
Formation of the oxazole ring: This can be done by cyclization of an appropriate α-hydroxy ketone with an amide.
Coupling of the pyrazole and oxazole rings: This step involves the formation of an amide bond between the pyrazole and oxazole intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents. Additionally, continuous flow chemistry techniques may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide: shares structural similarities with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20N4O4 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H20N4O4/c1-28-17-7-3-15(4-8-17)14-26-21(11-12-23-26)24-22(27)19-13-20(30-25-19)16-5-9-18(29-2)10-6-16/h3-13H,14H2,1-2H3,(H,24,27) |
InChI Key |
LRKRIPMCQUMLNJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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